molecular formula C18H19N3 B5943835 4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(pyrrolidin-1-YL)pyrimidine

4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B5943835
M. Wt: 277.4 g/mol
InChI Key: CSUKSQHKUYRKKR-WIZYTBDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound known for its unique structural properties. This compound features a pyrimidine ring substituted with a phenylbuta-1,3-dienyl group and a pyrrolidinyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a phenylbuta-1,3-dienyl halide under basic conditions. The reaction is often carried out in the presence of a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-yl]-2-(pyrrolidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone derivative, while reduction can produce a fully saturated pyrimidine compound .

Scientific Research Applications

4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(1E,3Z)-4-phenylbuta-1,3-dienyl]-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-2-8-16(9-3-1)10-4-5-11-17-12-13-19-18(20-17)21-14-6-7-15-21/h1-5,8-13H,6-7,14-15H2/b10-4-,11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUKSQHKUYRKKR-WIZYTBDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C=CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC=CC(=N2)/C=C/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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